JAK3 vs JAK2 Selectivity Ratio in Pyrrolo[2,3-d]pyrimidine Chemical Series: Class-Level Evidence from WO2013085802
Compounds within the pyrrolo[2,3-d]pyrimidine chemical series claimed in WO2013085802, featuring C4-amine and C5-aryl substituents analogous to (R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrated JAK3 selectivity exceeding 100,000-fold over JAK2 in biochemical kinase inhibition assays [1]. This selectivity ratio places this structural class in a distinct tier compared to first-generation pan-JAK inhibitors such as tofacitinib, which inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low nanomolar range (JAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM; selectivity ratio ≈ 20-fold) [2].
| Evidence Dimension | JAK3 vs JAK2 biochemical selectivity ratio |
|---|---|
| Target Compound Data | JAK3/JAK2 selectivity ratio > 100,000 (class-level, from WO2013085802 exemplified compounds) |
| Comparator Or Baseline | Tofacitinib: JAK3 IC50 ≈ 1 nM, JAK2 IC50 ≈ 20 nM; selectivity ratio ≈ 20-fold |
| Quantified Difference | Class-level JAK3 selectivity for target compound class is approximately 5,000-fold higher than tofacitinib's JAK3/JAK2 selectivity ratio |
| Conditions | Biochemical kinase inhibition assays; specific assay conditions detailed in WO2013085802 patent examples |
Why This Matters
For researchers requiring selective inhibition of JAK3-mediated signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 pathways) without confounding JAK2-dependent hematopoietic effects, this compound class offers a substantially wider selectivity window than pan-JAK inhibitors.
- [1] Norman P. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opin Ther Pat. 2014 Jan;24(1):121-5. doi:10.1517/13543776.2014.851670. PMID: 24147573. View Source
- [2] Meyer DM, Jesson MI, Li X, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm (Lond). 2010;7:41. doi:10.1186/1476-9255-7-41. (Tofacitinib JAK isoform IC50 data). View Source
